1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
The compound 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic hybrid molecule featuring a benzoxazole core linked to a triazole-carboxamide moiety and a 5-ethyl-1,3,4-thiadiazol-2-yl substituent. Its structural complexity arises from the integration of pharmacophoric groups known for diverse bioactivities, including antimicrobial, insecticidal, and fungicidal properties. The 4-chlorophenyl group enhances lipophilicity, while the ethyl-thiadiazole substituent may influence metabolic stability and target binding .
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN7O2S/c1-3-17-24-26-21(32-17)23-20(30)18-11(2)29(28-25-18)14-8-9-16-15(10-14)19(31-27-16)12-4-6-13(22)7-5-12/h4-10H,3H2,1-2H3,(H,23,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZFXSRTMPSZRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=C(N(N=N2)C3=CC4=C(ON=C4C=C3)C5=CC=C(C=C5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the benzoxazole and thiadiazole intermediates, followed by their coupling with the triazole moiety. Key reagents include chlorinated aromatic compounds, thiadiazole derivatives, and triazole precursors. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling hazardous reagents. Techniques such as continuous flow synthesis and automated reactors can enhance efficiency and reproducibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated intermediates can undergo nucleophilic substitution reactions with amines or thiols.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzoxazole or thiadiazole compounds.
Scientific Research Applications
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities with related compounds:
Key Observations :
- The ethyl-thiadiazole group in the target compound distinguishes it from analogs with hydroxyethyl () or methylphenyl substituents (). This group likely enhances metabolic stability compared to sulfur-containing analogs (e.g., ethylsulfanyl in ) .
- The triazole-carboxamide linker is a common feature in , and the target compound, suggesting its role in hydrogen bonding with biological targets.
- The 4-chlorophenyl group, present in the target and compounds, is associated with increased lipophilicity and membrane penetration .
Physicochemical Properties
Implications :
- The hydroxyethyl analog () has higher solubility due to its polar -OH group, whereas the target compound’s ethyl-thiadiazole may favor lipid bilayer penetration .
Research Findings and Implications
- The ethyl-thiadiazole group may enhance bioactivity compared to methyl or methoxy derivatives .
- Structure-Activity Relationship (SAR) :
- Chlorophenyl Group : Critical for target binding via hydrophobic interactions.
- Ethyl vs. Hydroxyethyl : Ethyl improves metabolic stability; hydroxyethyl enhances solubility.
- Thiadiazole vs. Triazole-thione : Thiadiazole’s electron-deficient ring may improve interaction with enzymatic targets .
Biological Activity
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. The compound is characterized by its complex structure, which includes a benzoxazole moiety and a triazole ring, contributing to its biological efficacy.
The molecular formula of the compound is C25H20ClN5O3 with a molecular weight of 473.9 g/mol. It features various functional groups that may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C25H20ClN5O3 |
| Molecular Weight | 473.9 g/mol |
| Density | Not available |
| pKa | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. The benzoxazole and triazole rings facilitate binding to proteins involved in cancer cell proliferation and survival pathways. Research indicates that these interactions can lead to apoptosis (programmed cell death) in cancer cells.
In Vitro Studies
Recent studies have highlighted the cytotoxic effects of related compounds on various cancer cell lines:
-
Cytotoxicity : The compound exhibits significant cytotoxicity against breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines.
- IC50 Values :
- MCF-7: IC50 = 10.10 µg/mL
- HepG2: IC50 = 5.36 µg/mL
- IC50 Values :
- Apoptosis Induction : Compounds similar in structure have shown the ability to induce both early and late apoptosis in treated cells. For instance, one study reported an increase in apoptotic cells from 0.89% in untreated controls to 37.83% following treatment with a related thiadiazole derivative .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this class of compounds:
- Study on Thiadiazole Derivatives : A study focused on the synthesis and evaluation of various thiadiazole derivatives demonstrated enhanced antitumor activity when specific substituents were introduced. For example, replacing certain functional groups led to improved IC50 values against MCF-7 cells .
- In Vivo Studies : Additional research involved in vivo models where compounds were tested for their ability to target tumor cells effectively. Results indicated promising outcomes regarding tumor reduction and selective targeting of cancerous tissues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
